molecular formula C7H13NO3 B15301713 methyl (3S,5S)-5-methylmorpholine-3-carboxylate

methyl (3S,5S)-5-methylmorpholine-3-carboxylate

Cat. No.: B15301713
M. Wt: 159.18 g/mol
InChI Key: NHYJYJBPEBTTMP-WDSKDSINSA-N
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Description

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate is a chemical compound with a unique structure that includes a morpholine ring substituted with a methyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,5S)-5-methylmorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine compounds with various functional groups.

Scientific Research Applications

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which methyl (3S,5S)-5-methylmorpholine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S,5S)-5-hydroxy-3-(beta-D-glucopyranosyloxy)hexanoate: Another morpholine derivative with different functional groups.

    Methylecgonine: A tropane alkaloid with a similar ester functional group.

Uniqueness

Methyl (3S,5S)-5-methylmorpholine-3-carboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (3S,5S)-5-methylmorpholine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5-3-11-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

NHYJYJBPEBTTMP-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1COC[C@H](N1)C(=O)OC

Canonical SMILES

CC1COCC(N1)C(=O)OC

Origin of Product

United States

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